molecular formula C8H10ClNO B13402920 2-Chloro-4-methoxy-3,5-dimethylpyridine

2-Chloro-4-methoxy-3,5-dimethylpyridine

Cat. No.: B13402920
M. Wt: 171.62 g/mol
InChI Key: QXMOXSSBNNOMEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5-dimethyl-4-methoxy pyridine hydrochloride typically involves the reaction of 2-chloromethyl-pyridine derivatives with other chemical reagents. One common method includes the use of sodium methoxide as a strong base to facilitate the reaction . Another approach involves the use of Grignard reagents to add substituents to the pyridine ring, followed by treatment with acetic anhydride or dimethylformamide .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-3,5-dimethyl-4-methoxy pyridine hydrochloride often involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-dimethyl-4-methoxy pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, Grignard reagents, and acetic anhydride . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further used in the synthesis of pharmaceutical compounds like Omeprazole .

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-dimethyl-4-methoxy pyridine hydrochloride involves its role as an intermediate in the synthesis of Omeprazole. Omeprazole works by inhibiting the proton pump in the stomach lining, reducing the production of gastric acid . The molecular targets include the H+/K+ ATPase enzyme, which is responsible for acid secretion in the stomach .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3,5-dimethyl-4-methoxy pyridine hydrochloride is unique due to its specific structure, which allows it to be a crucial intermediate in the synthesis of Omeprazole. Its ability to undergo various chemical reactions and form stable intermediates makes it valuable in pharmaceutical research and production .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-chloro-4-methoxy-3,5-dimethylpyridine

InChI

InChI=1S/C8H10ClNO/c1-5-4-10-8(9)6(2)7(5)11-3/h4H,1-3H3

InChI Key

QXMOXSSBNNOMEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)Cl

Origin of Product

United States

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